![molecular formula C19H15ClN4O2 B5661539 8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5661539.png)
8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that provide a framework for introducing various functional groups. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents illustrates a related process. These compounds are synthesized via reactions involving quinoline precursors, which are then further modified through various chemical reactions to achieve the desired structure (Holla et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including the compound , is characterized by their complex aromatic systems. These structures are analyzed through spectral studies and chemical reactions. For instance, the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes provide insights into the molecular and supramolecular structures of related compounds, revealing the importance of N-H...N and C-H...π(arene) hydrogen bonds in their structural integrity (Kumara et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives, including their ability to undergo various transformations, highlights their chemical properties. For example, novel synthetic approaches to quinoline derivatives emphasize the versatility of these compounds in forming fused heterocyclic systems through reactions such as cycloadditions (Zubkov et al., 2007).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Studies on the structural and optical properties of related thin films shed light on these aspects, providing valuable information for their use in various applications (Zeyada et al., 2016).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including their interaction with biological targets, reactivity towards different reagents, and potential for modification into various therapeutic agents. For instance, the synthesis and evaluation of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4, 5-dihydro-1H-pyrazol-5-yl] quinolines as potent antimicrobial agents highlight the antimicrobial potential of such compounds (Shivakumar et al., 2018).
特性
IUPAC Name |
8-chloro-2-(furan-2-yl)-N-(2-pyrazol-1-ylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c20-15-5-1-4-13-14(19(25)21-8-10-24-9-3-7-22-24)12-16(23-18(13)15)17-6-2-11-26-17/h1-7,9,11-12H,8,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBPRNZGWZNYKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NCCN3C=CC=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5661465.png)

![2-(2-methoxyethyl)-9-(2,4,5-trimethylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661488.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B5661490.png)
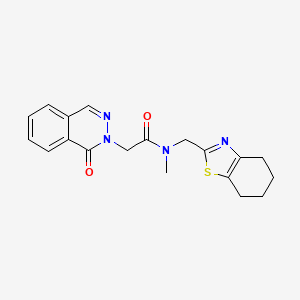
![2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)
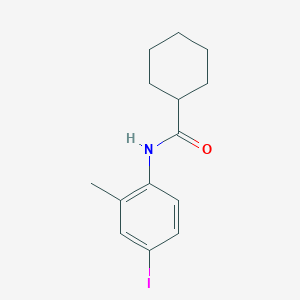
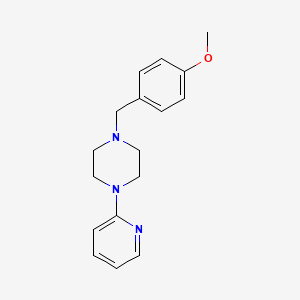
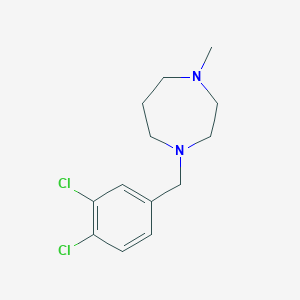
![3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
![3,6-diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5661529.png)
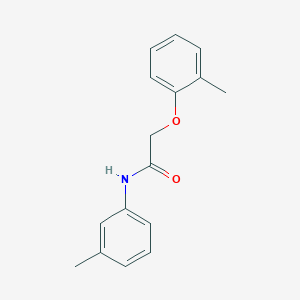
![3-cyclopropyl-1-(3,4-difluorophenyl)-5-[(isopropylthio)methyl]-1H-1,2,4-triazole](/img/structure/B5661553.png)